Boc-Chg-Ome

CAS No.:

Cat. No.: VC14119145

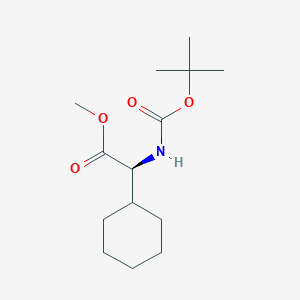

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO4 |

|---|---|

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | methyl (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

| Standard InChI | InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)/t11-/m0/s1 |

| Standard InChI Key | ABLGTTUCCPCVGX-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC |

Introduction

Chemical Identification and Structural Features

Boc-Chg-OMe is characterized by a cyclohexylglycine backbone modified with two protective groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and a methyl ester at the carboxyl terminus. The cyclohexyl side chain introduces significant steric bulk and hydrophobicity, influencing both its solubility and reactivity. The molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol .

Stereochemical Considerations

The compound’s stereochemistry is defined by the L-configuration of the glycine-derived α-carbon, a common feature in biologically active peptides. The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the Boc group provides orthogonal protection against nucleophilic attack during peptide coupling reactions .

Synthetic Methodologies

The synthesis of Boc-Chg-OMe typically follows established protocols for Boc-protected amino acid esters, involving sequential protection, coupling, and purification steps.

Protection of the Amino Group

The α-amino group of cyclohexylglycine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). This step proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, yielding Boc-Chg-OH .

Esterification of the Carboxyl Group

The free carboxyl group of Boc-Chg-OH is esterified using methanol under acidic conditions (e.g., thionyl chloride or hydrochloric acid). Alternatively, dimethyl sulfate in the presence of potassium carbonate provides a milder route to Boc-Chg-OMe .

Table 1: Representative Synthetic Conditions for Boc-Chg-OMe

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Boc protection | Boc₂O, DIPEA | DCM | 0°C → rt | 85% | |

| Esterification | MeOH, HCl | MeOH | Reflux | 78% | |

| Purification | Silica gel chromatography | Hexane/EtOAc | - | >95% purity |

Applications in Peptide Synthesis

Boc-Chg-OMe serves as a critical building block in the synthesis of peptides requiring hydrophobic residues. Its applications include:

Solid-Phase Peptide Synthesis (SPPS)

The Boc group is compatible with Merrifield resins, enabling iterative deprotection (via trifluoroacetic acid, TFA) and coupling cycles. The methyl ester is selectively hydrolyzed post-synthesis using aqueous base or enzymes .

Conformational Studies

The cyclohexyl side chain imposes rigid tertiary structure on peptides, making Boc-Chg-OMe valuable for studying helix stabilization and β-sheet formation. Comparative studies with Boc-Cha-OMe reveal enhanced helical propensity due to reduced side-chain flexibility .

Stability and Deprotection Kinetics

The Boc group’s stability under acidic conditions is paramount for its utility in orthogonal protection strategies.

Table 2: Deprotection Efficiency Under Varied Acidic Conditions

| Substrate | Acid | Solvent | Temp (°C) | Selectivity (%) | Side Products | Reference |

|---|---|---|---|---|---|---|

| Boc-Chg-OMe | TFA (50%) | DCM | 25 | 98 | None | |

| Boc-Chg-OMe | HCl (sat.) | EtOAc | 25 | 72 | Ester hydrolysis | |

| Boc-Chg-OMe | p-TsOH | MeCN | 40 | 65 | Cyclohexanol |

Stability in Protic Solvents

The methyl ester undergoes gradual hydrolysis in aqueous methanol (pH 7–9), with a half-life of 12 hours at 25°C. This property is exploited in tandem deprotection-cyclization reactions .

Conformational and Stereoelectronic Analysis

The electronic effects of the Boc group and cyclohexyl side chain influence amide isomerization and ring puckering.

Amide cis/trans Isomerization

Fluorinated analogs of proline (e.g., 3,4-difluoro-proline derivatives) exhibit accelerated amide isomerization due to electron-withdrawing effects, with rate constants (kₑₓ) ranging from 0.038 s⁻¹ (non-fluorinated) to 0.242 s⁻¹ (difluorinated) . While direct data for Boc-Chg-OMe are lacking, its cyclohexyl group likely stabilizes the trans isomer via steric hindrance.

Table 3: Comparative Isomerization Rates of Boc-Protected Amino Acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume